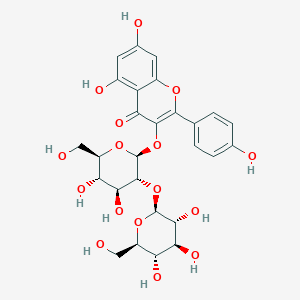

kaempferol 3-O-sophoroside

Beschreibung

Sophoraflavonoloside has been reported in Equisetum arvense, Glycine max, and other organisms with data available.

isolated from leaves of Cassia alata

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZDFKLGDGSGEO-UJECXLDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941769 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19895-95-5, 30373-88-7 | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19895-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol 3-O-sophoroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3,4',5,7-tetrahydroxy-, 3-(glucosylglucoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030373887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOPHORAFLAVONOLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C1196Z645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Kaempferol 3-O-sophoroside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of kaempferol 3-O-sophoroside, a flavonoid glycoside with demonstrated anti-inflammatory, analgesic, and antidepressant properties. This document details the botanical origins of the compound, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates its relevant biological pathways and experimental workflows.

Natural Sources of this compound

This compound, also known as sophoraflavonoloside, has been identified in a variety of plant species. Its presence is particularly notable in the following plants:

-

Crocus sativus L. (Saffron): The floral bio-residues, specifically the tepals (petals and sepals), of the saffron plant are a rich source of this compound. It is often the main flavonoid present in this part of the plant[1].

-

Sophora japonica L. (Pagoda Tree): The seeds of Sophora japonica are a known botanical source of this compound, from which its synonym "sophoraflavonoloside" is derived[2][3].

-

Brassica oleracea var. italica (Broccoli): this compound is a known glycoside found in broccoli, contributing to its profile of health-promoting phytochemicals[4].

-

Lindera neesiana (Wall. ex Nees) Kurz: The leaves and twigs of this plant, belonging to the Lauraceae family, have been shown to contain this compound[5].

-

Allium tricoccum (Ramps or Wild Leeks): This species of wild onion contains various kaempferol glycosides, including this compound[4].

-

Equisetum arvense L. (Field Horsetail): This perennial fern is another reported source of this compound[6].

-

Glycine max (L.) Merr. (Soybean): Soybean leaves have been found to contain a variety of kaempferol glycosides[6][7].

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the specific analytical methods used. The following table summarizes the available quantitative data.

| Botanical Source | Plant Part | Concentration | Reference |

| Crocus sativus L. | Floral Bio-residues (Tepals) | 2.3 mg/g dry weight | |

| Crocus sativus L. | Petal Extract | 20.82 ± 0.152 mg/g | |

| Crocus sativus L. | Dry Tepals | 62.19–99.48 mg/g | [4] |

| Brassica oleracea var. italica | Discarded Florets | 39.4 mg/kg dry weight (0.0394 mg/g) | |

| Lindera neesiana | Leaves and Twigs | Data not available in concentration format. 121 mg was isolated from a 0.8 g subfraction of the extract. | [5] |

| Sophora japonica L. | Seeds | Presence confirmed, but quantitative data for the 3-O-sophoroside is not specified. | [3] |

| Allium tricoccum | Leaves | Total kaempferol conjugates: 2.323 ± 0.787 mg/g dry weight. Specific concentration for 3-O-sophoroside is not detailed. | |

| Equisetum arvense L. | Aerial Parts | Presence confirmed, but quantitative data for the 3-O-sophoroside is not provided. | |

| Glycine max (L.) Merr. | Leaves | Presence of kaempferol glycosides confirmed, but specific quantitative data for 3-O-sophoroside is not available. | [6][7] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural sources typically involve solvent extraction followed by chromatographic and spectroscopic techniques.

A detailed protocol for the isolation of this compound from the leaves and twigs of Lindera neesiana has been reported[5].

-

Extraction: The dried plant material (2.3 kg) is macerated twice with 60% ethanol (36 L) at room temperature for two days. The filtered extracts are combined and evaporated under reduced pressure.

-

Initial Fractionation: The resulting extract is suspended in water and applied to an MCI gel CHP20P column, followed by elution with a stepwise gradient of methanol in water (H₂O, 40%, 60%, 80%, and 100% MeOH).

-

Chromatographic Separation: The fractions containing the target compound are further purified using a series of column chromatography techniques, including Sephadex LH-20, octadecylsilyl (ODS), and silica gel.

-

Isolation: this compound is isolated from a specific subfraction by silica gel column chromatography using a mobile phase of CH₂Cl₂:MeOH:H₂O (8:2:0.1)[5].

An efficient strategy for the enrichment of kaempferol-3-O-sophoroside from saffron petal extract has been developed using macroporous resins[8][9].

-

Adsorbent Screening: Various macroporous resins are evaluated for their adsorption and desorption capacities. XAD-1600N resin has been identified as a suitable option[8][9].

-

Adsorption: The saffron petal extract is loaded onto the equilibrated XAD-1600N column.

-

Desorption: The column is washed with deionized water to remove impurities, and then the adsorbed flavonoids are eluted with an ethanol-water solution (e.g., 49%-69% ethanol)[9].

-

Purity: This process can increase the purity of kaempferol-3-O-sophoroside by over fivefold with acceptable recovery[9].

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the quantification of this compound.

-

HPLC with Diode-Array Detection (HPLC-DAD): This is a common method for the analysis of flavonoids. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acidified water (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is performed at a wavelength where the compound exhibits maximum absorbance (around 350 nm for kaempferol glycosides).

-

HPLC with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS): This technique provides higher selectivity and sensitivity and allows for the structural confirmation of the compound based on its mass-to-charge ratio and fragmentation pattern.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a key signaling pathway influenced by this compound and a general workflow for its analysis.

Figure 1: Anti-inflammatory signaling pathway of this compound.

Figure 2: General experimental workflow for analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Isolation of Antiosteoporotic Compounds from Seeds of Sophora japonica | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Japanese Sophora Flower [doi.usp.org]

- 6. researchgate.net [researchgate.net]

- 7. Kaempferol Glycosides and Enzymes of Flavonol Biosynthesis in Leaves of a Soybean Strain with Low Photosynthetic Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive characterization of flavonoid derivatives in young leaves of core-collected soybean (Glycine max L.) cultivars based on high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Kaempferol 3-O-sophoroside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final glycosylation events. It includes a summary of the key enzymes involved, available quantitative data, detailed experimental protocols for enzyme characterization, and visual representations of the biochemical pathways and experimental workflows.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities. Kaempferol, a flavonol, and its glycosylated derivatives are of particular interest due to their antioxidant, anti-inflammatory, and potential anti-cancer properties. Glycosylation, the attachment of sugar moieties, significantly impacts the solubility, stability, and bioavailability of flavonoids. This compound is a diglucoside of kaempferol, where a sophorose molecule (a disaccharide of two glucose units linked by a β-1,2-glycosidic bond) is attached to the 3-hydroxyl group of the kaempferol aglycone. This modification is catalyzed by a series of UDP-glycosyltransferases (UGTs). This guide elucidates the multi-step enzymatic cascade responsible for its formation.

The Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by a two-step glycosylation at the 3-hydroxyl position.

Phenylpropanoid and Flavonoid Biosynthesis: The Path to Kaempferol

The initial steps of the pathway utilize precursors from primary metabolism. The amino acid L-phenylalanine is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate:CoA ligase (4CL)

Subsequently, the flavonoid biosynthesis pathway commences with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI) .

Naringenin is a critical branch point and is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Finally, flavonol synthase (FLS) introduces a double bond into the C-ring of dihydrokaempferol to yield the flavonol, kaempferol .

Glycosylation of Kaempferol: Formation of the Sophoroside Moiety

The conversion of kaempferol to this compound is a two-step process, each step catalyzed by a specific UDP-glycosyltransferase (UGT).

Step 1: Formation of Kaempferol 3-O-glucoside

A flavonol 3-O-glucosyltransferase (F3GT) utilizes UDP-glucose as a sugar donor to attach a single glucose molecule to the 3-hydroxyl group of kaempferol.

Step 2: Addition of the Second Glucose Moiety

A second glucosyltransferase, specifically a flavonoid 3-O-glucoside: 1,2-glucosyltransferase , then adds another glucose molecule to the 2"-hydroxyl group of the initial glucose, forming the characteristic β-1,2-glycosidic bond of sophorose. A key enzyme identified in this step is UGT707B1 from Crocus sativus.

Key Enzymes and Quantitative Data

While the general pathway is well-established, detailed kinetic data for the specific enzymes involved in this compound synthesis are limited. The following tables summarize the key enzymes and available quantitative information for related reactions.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 4-Coumaric acid |

| 4-Coumarate:CoA ligase | 4CL | 4-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA |

| Chalcone synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol |

| Flavonol synthase | FLS | Dihydrokaempferol | Kaempferol |

| Flavonol 3-O-glucosyltransferase | F3GT | Kaempferol, UDP-glucose | Kaempferol 3-O-glucoside, UDP |

| Flavonoid 3-O-glucoside: 1,2-glucosyltransferase | - | Kaempferol 3-O-glucoside, UDP-glucose | This compound, UDP |

Table 2: Representative Kinetic Parameters of Flavonoid Glycosyltransferases

Note: Specific kinetic data for UGT707B1 from Crocus sativus in the synthesis of this compound is not currently available in the reviewed literature. The data presented below is for related enzymes to provide a comparative context.

| Enzyme | Source Plant | Substrate | Km (µM) | Vmax (pkat/mg protein) or kcat (s-1) | Reference |

| AtUGT78D2 | Arabidopsis thaliana | Kaempferol | 10.5 ± 1.2 | 1.28 ± 0.04 (pkat/mg) | (Jones et al., 2003) |

| VvGT1 | Vitis vinifera | Kaempferol | 12.0 ± 2.0 | 0.17 ± 0.01 (kcat) | (Ford et al., 1998) |

| UGT73C6 | Arabidopsis thaliana | Kaempferol | 6.8 ± 0.7 | 0.45 ± 0.02 (pkat/mg) | (Lim et al., 2003) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of the this compound biosynthesis pathway.

Heterologous Expression and Functional Characterization of UGT707B1

This protocol is adapted from the study on UGT707B1 from Crocus sativus.

Objective: To confirm the function of a candidate UGT in the synthesis of this compound.

Methodology:

-

Gene Cloning: The full-length coding sequence of the candidate UGT gene (e.g., UGT707B1) is amplified from cDNA of the source plant (e.g., Crocus sativus stigma) using PCR with gene-specific primers.

-

Vector Construction: The amplified gene is cloned into a plant expression vector (e.g., pGWB2) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium-mediated Transformation: The expression vector is introduced into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

-

Plant Transformation: Arabidopsis thaliana plants (e.g., ecotype Columbia-0) are transformed using the floral dip method.

-

Selection of Transgenic Plants: Transgenic plants are selected on a medium containing an appropriate antibiotic (e.g., kanamycin).

-

Metabolite Extraction: Rosette leaves from T2 generation transgenic and wild-type plants are harvested, frozen in liquid nitrogen, and ground to a fine powder. The powder is extracted with 80% methanol.

-

Metabolite Analysis: The extracts are analyzed by High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS/MS) to identify the presence of this compound and other related flavonoids. Comparison of the metabolite profiles of transgenic and wild-type plants will reveal the function of the expressed UGT.

In Vitro Enzyme Assay for Flavonoid Glycosyltransferase Activity

Objective: To determine the enzymatic activity and substrate specificity of a purified recombinant UGT.

Methodology:

-

Protein Expression and Purification: The candidate UGT gene is cloned into an expression vector (e.g., pGEX or pET series) and expressed in Escherichia coli. The recombinant protein, often with a tag (e.g., GST or His-tag), is purified using affinity chromatography.

-

Reaction Mixture: A typical reaction mixture (total volume of 50 µL) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 µg of purified recombinant UGT

-

2 mM UDP-glucose (sugar donor)

-

100 µM Kaempferol or Kaempferol 3-O-glucoside (acceptor substrate, dissolved in DMSO)

-

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by adding an equal volume of methanol.

-

Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by HPLC or LC-MS to detect and quantify the formation of the glycosylated product.

For Kinetic Analysis:

-

To determine the Km for the flavonoid substrate, the concentration of UDP-glucose is kept constant and saturating, while the concentration of the flavonoid is varied.

-

To determine the Km for UDP-glucose, the concentration of the flavonoid substrate is kept constant and saturating, while the concentration of UDP-glucose is varied.

-

Initial reaction velocities are measured at each substrate concentration, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Biosynthesis pathway of this compound.

Experimental Workflows

Caption: Workflow for UGT functional characterization.

Discovery and first isolation of kaempferol 3-O-sophoroside.

An In-depth Technical Guide on the Discovery and First Isolation of Kaempferol 3-O-Sophoroside

Introduction

This compound, a flavonoid glycoside, is a significant natural product with a range of described biological activities, including anti-inflammatory effects. This technical guide provides a detailed account of its discovery and initial isolation, with a focus on the pioneering work that led to the characterization of this molecule. The primary source for the first isolation of this compound, also known under the synonym sophoraflavonoloside, is the plant Sophora japonica L. (now reclassified as Styphnolobium japonicum).

Discovery and First Isolation

Plant Source

The primary plant source for the first isolation of this compound was the flower buds of Sophora japonica L., a tree native to China and widely used in traditional medicine.

Experimental Protocols

The following is a generalized experimental protocol for the extraction and isolation of flavonoid glycosides from Sophora japonica flower buds, based on classical phytochemical methods that would have been available and utilized during the early 20th century.

I. Extraction

-

Maceration : The dried and powdered flower buds of Sophora japonica are macerated with a suitable solvent, typically a lower alcohol such as methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the glycosides.

-

Concentration : The combined alcoholic extracts are then concentrated under reduced pressure to yield a crude extract.

II. Fractionation

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, diethyl ether, and ethyl acetate. This step removes non-polar compounds like fats and chlorophylls. The flavonoid glycosides, being polar, remain predominantly in the aqueous and ethyl acetate fractions.

III. Isolation and Purification

-

Crystallization : The concentrated ethyl acetate or aqueous fraction is often cooled or allowed to stand, which can lead to the crystallization of the less soluble glycosides.

-

Column Chromatography : Further purification is achieved using column chromatography. While modern techniques utilize silica gel or Sephadex, early methods would have employed adsorbents like alumina or calcium carbonate. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Recrystallization : The fractions containing this compound are combined, concentrated, and the compound is purified by repeated recrystallization from a suitable solvent system, such as aqueous ethanol or methanol, to obtain pure crystals.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₁₆ |

| Molecular Weight | 610.52 g/mol |

| Appearance | Yellowish crystalline powder |

| Melting Point | Approximately 198-201 °C |

| Solubility | Soluble in methanol, ethanol, water |

Mandatory Visualization

Experimental Workflow for the First Isolation of this compound

Caption: A simplified workflow for the initial isolation of this compound.

Signaling Pathway (Illustrative)

As the initial discovery focused on isolation and structural elucidation, the signaling pathways were not investigated at that time. However, for modern context, kaempferol and its glycosides are known to interact with various cellular signaling pathways. The diagram below illustrates a generalized anti-inflammatory signaling pathway that this compound is now understood to modulate.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The Therapeutic Potential of Kaempferol 3-O-sophoroside: A Bioactive Flavonoid in Traditional Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, has garnered significant attention for its prominent role in traditional medicine and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the occurrence, biological effects, and underlying molecular mechanisms of this compound. Drawing from an extensive review of scientific literature, this document details its presence in various medicinal plants, its potent anti-inflammatory, analgesic, antidepressant, and anticancer properties. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for its isolation and biological evaluation, and visual representations of its modulation of key signaling pathways, including NF-κB, AMPK, and HMGB1/TLR4, to facilitate further research and drug development endeavors.

Introduction

Traditional medicine has long utilized a vast arsenal of plant-derived compounds for the treatment of human ailments. Among these, flavonoids represent a significant class of secondary metabolites with a wide spectrum of biological activities. This compound, a glycosidic derivative of the flavonol kaempferol, has emerged as a compound of particular interest. It is found in a variety of plants that have been staples in traditional healing practices across different cultures. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Occurrence in Traditional Medicine

This compound has been identified in several plants with a history of use in traditional medicine. Its presence in these botanicals likely contributes to their therapeutic effects.

| Plant Species | Family | Traditional Use |

| Panax ginseng C.A.Mey. (Mountain Ginseng) | Araliaceae | Adaptogen, anti-inflammatory, cognitive enhancer |

| Crocus sativus L. (Saffron) | Iridaceae | Antidepressant, anti-inflammatory, culinary spice |

| Malvaviscus arboreus Cav. | Malvaceae | Treatment of gastrointestinal ailments, inflammation |

| Sophora japonica L. | Fabaceae | Hemostatic, anti-inflammatory |

Quantitative Analysis of Biological Activities

The therapeutic potential of this compound is underscored by its potent biological activities, which have been quantified in various in vitro and in vivo models.

Anti-inflammatory Activity

| Experimental Model | Key Findings | Concentration/Dosage | Reference |

| LPS-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of NF-κB activation and suppression of TNF-α production. | 0-5 μM | [1][2] |

| LPS-stimulated Human Endothelial Cells | Potent inhibition of HMGB1 release. | Not specified | [3] |

| Ethanol-induced Gastric Lesions in Rats | Significant prevention of gastric lesions and reduction of IL-6 levels. | 30, 90, 120, and 180 mg/kg (oral) | [4][5][6][7] |

Antidepressant and Neuroprotective Activity

| Experimental Model | Key Findings | Concentration/Dosage | Reference |

| Corticosterone (CORT)-induced PC12 Cell Injury | Ameliorated cell damage, oxidative stress, and inflammation. | 12.5-50 μM | [8][9] |

| Chronic Unpredictable Mild Stress (CUMS) Mouse Model | Ameliorated weight loss, dyskinesia, and hippocampal volume reduction; promoted BDNF production and autophagy via AMPK activation. | 10 and 20 mg/kg (oral) | [8][9][10] |

Analgesic Activity

| Experimental Model | Key Findings | Concentration/Dosage |

| Acetic Acid-induced Writhing in Mice | Dose-dependent inhibition of writhing response. | 100 and 200 mg/kg (oral) |

| Formalin Test in Mice | Inhibition of both early and late phases of nociceptive behavior. | Not specified |

Anticancer Activity

| Cell Line | Cancer Type | IC50 Value | Reference |

| NG-97 | Grade III Glioma | 800 µM (for a bioconverted extract) | [10] |

| U-251 | Grade IV Glioma (Glioblastoma) | 1800 µM (for a bioconverted extract) | [10] |

| HepG2 | Hepatocellular Carcinoma | Not specified for the sophoroside | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 = 60.0 ± 16.3 µM (for kaempferol) | [11] |

Experimental Protocols

Isolation and Purification of this compound from Crocus sativus Petals

This protocol outlines a general procedure for the extraction and isolation of this compound.

-

Extraction:

-

Air-dry and powder the petals of Crocus sativus.

-

Macerate the powdered plant material with methanol at room temperature for 48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanolic extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate the ethyl acetate fraction, which is typically rich in flavonoids.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualize under UV light.

-

Combine fractions containing the target compound.

-

-

Final Purification:

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase of methanol and water with a gradient elution.

-

Monitor the elution at a wavelength of approximately 350 nm.

-

Collect the peak corresponding to this compound and verify its purity and structure using LC-MS and NMR spectroscopy.[12][13]

-

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of purified this compound in methanol.

-

Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Prepare plant extracts by methanol extraction and filter through a 0.45 µm syringe filter before injection.

-

-

Analysis:

In Vitro Anti-inflammatory Assay: LPS-induced NF-κB Activation in HUVECs

-

Cell Culture:

-

Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium supplemented with fetal bovine serum and growth factors.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the HUVECs with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

-

-

NF-κB Activation Assay (Western Blot):

-

Lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Perform SDS-PAGE on the nuclear extracts and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the p65 subunit of NF-κB.

-

Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensity to determine the level of nuclear translocation of NF-κB p65.[15][16][17]

-

In Vivo Antidepressant Assay: Chronic Unpredictable Mild Stress (CUMS) Model in Mice

-

Animal Model:

-

Subject mice to a CUMS protocol for 5-6 weeks. The stressors should be varied and applied randomly, and may include:

-

24-hour food or water deprivation.

-

Cage tilt (45°).

-

Overnight illumination.

-

Forced swimming in cold water (4°C).

-

Wet bedding.

-

-

-

Treatment:

-

Administer this compound (e.g., 10 and 20 mg/kg) or a vehicle control orally once daily during the last 3 weeks of the CUMS protocol.

-

-

Behavioral Tests:

-

Sucrose Preference Test (SPT): Measure the consumption of 1% sucrose solution versus plain water to assess anhedonia.

-

Forced Swim Test (FST): Measure the duration of immobility in a cylinder of water to assess behavioral despair.

-

Tail Suspension Test (TST): Measure the duration of immobility when suspended by the tail.

-

-

Biochemical Analysis:

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of inflammatory mediators. This compound has been shown to suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol [mdpi.com]

- 12. Comprehensive Extraction and Chemical Characterization of Bioactive Compounds in Tepals of Crocus sativus L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. hnRNPA2/B1 Ameliorates LPS-Induced Endothelial Injury through NF-κB Pathway and VE-Cadherin/β-Catenin Signaling Modulation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. e-century.us [e-century.us]

Kaempferol 3-O-sophoroside: A Comprehensive Technical Guide on its Role as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-O-sophoroside, a naturally occurring flavonoid glycoside, is a significant secondary metabolite in a variety of plant species. This technical guide provides an in-depth analysis of its core characteristics, biosynthesis, and multifaceted roles in plant physiology, with a particular focus on its functions in defense mechanisms and developmental processes. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery.

Introduction

This compound is a derivative of the flavonol kaempferol, characterized by the attachment of a sophorose disaccharide (β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside) to the hydroxyl group at the C-3 position of the kaempferol backbone.[1] Its presence has been documented in numerous plant species, including but not limited to Sophora japonica, Cassia alata, Crocus sativus, and Lindera neesiana.[1][2][3][4] As a plant metabolite, it is involved in a range of interactions with the environment and plays a role in the plant's internal regulatory mechanisms. This guide will explore the chemical properties, biosynthesis, and the pivotal functions of this compound within the plant kingdom.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, identification, and a proper appreciation of its biological function.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |

| Molecular Weight | 610.52 g/mol | [1] |

| CAS Number | 19895-95-5 | [1] |

| Appearance | Typically a yellow powder | [5] |

| Solubility | Soluble in polar solvents like methanol and ethanol | [6][7] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway, culminating in the flavonoid core structure, which is then glycosylated.

The initial steps involve the synthesis of the kaempferol aglycone from phenylalanine. The final and specific step in the formation of this compound is the glycosylation of the kaempferol molecule. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT). While the general class of enzymes is known, the exact UGT responsible for attaching the sophoroside moiety to the 3-hydroxy position of kaempferol has not yet been definitively identified in most plant species. The process involves the sequential addition of two glucose molecules, with the second glucose being added to the first in a β-1,2 linkage, a reaction also mediated by a glycosyltransferase.

Role as a Plant Metabolite

This compound plays a significant role in how plants interact with their environment, contributing to both defense against biotic and abiotic stresses and the regulation of growth and development.

Plant Defense

A. Biotic Stress: Herbivore Deterrence

One of the well-documented roles of this compound is its contribution to a plant's defense against herbivores. A notable example is its identification as a key bitter compound in rapeseed protein isolates.[8][9] This bitter taste can deter feeding by insects and other herbivores, thus providing a chemical defense mechanism.

B. Biotic Stress: Pathogen Resistance

While direct evidence for this compound in pathogen defense signaling is still emerging, studies on its aglycone, kaempferol, provide strong indications of its potential role. Kaempferol has been shown to induce resistance to bacterial pathogens in Arabidopsis by activating the NPR1 protein through both salicylic acid (SA) and mitogen-activated protein kinase (MPK) signaling pathways.[10] It is plausible that the glycosylated form, this compound, serves as a stable, soluble storage form that can be hydrolyzed to release the active kaempferol aglycone upon pathogen attack.

C. Abiotic Stress Response

Plants accumulate flavonoids, including kaempferol glycosides, in response to various abiotic stresses such as drought and UV radiation.[11] These compounds are thought to act as antioxidants, protecting the plant from oxidative damage caused by reactive oxygen species (ROS) that are generated during stress conditions. The glycosylation to form this compound increases its water solubility and stability, allowing for its accumulation in vacuoles where it can contribute to osmotic adjustment and cellular protection.

Plant Growth and Development

Recent studies have highlighted the role of specific flavonoid glycosides in regulating plant development. For instance, a study on Arabidopsis thaliana revealed that the accumulation of kaempferol 3-O-rhamnoside-7-O-rhamnoside, a structurally similar compound, leads to reduced polar auxin transport (PAT).[12][13] This inhibition of auxin flow results in a dwarf phenotype with increased branching. Given the structural similarities, it is plausible that this compound could also modulate auxin transport, thereby influencing plant architecture.

Quantitative Data

The concentration of this compound can vary significantly between plant species and even within different tissues of the same plant. Environmental conditions also play a crucial role in its accumulation.

| Plant Species | Tissue | Concentration (mg/g dry weight) | Conditions | Reference |

| Crocus sativus | Floral bio-residues (tepals) | 2.3 | Standard cultivation | [3] |

| Malvaviscus arboreus | Flowers | Not explicitly quantified, but a major component | Standard cultivation | [14][15] |

| Lindera neesiana | Leaves and Twigs | Not explicitly quantified, but isolated as a constituent | Standard cultivation | [4] |

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation

A common procedure for the extraction and isolation of this compound from plant tissues involves the following steps:

-

Drying and Grinding: Plant material (e.g., leaves, flowers) is dried to a constant weight and finely ground to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a polar solvent, typically methanol or ethanol, often in an aqueous mixture (e.g., 60-80% alcohol).[4][16] Maceration, soxhlet extraction, or ultrasonic-assisted extraction can be employed.[6]

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. For example, partitioning between water and n-butanol can enrich the butanol fraction with glycosides.[16]

-

Chromatographic Purification: The enriched fraction is then purified using a combination of chromatographic techniques. These may include:

Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely used method for the quantification of this compound in plant extracts.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[17]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous acidic solution (e.g., water with 0.1-0.4% formic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[17][18]

-

Detection Wavelength: Flavonols like kaempferol and its glycosides exhibit strong absorbance in the UV region. A detection wavelength of around 360-370 nm is commonly used.[17]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from authentic standards of this compound.[19]

Conclusion and Future Perspectives

This compound is a plant metabolite of significant interest due to its diverse roles in plant defense and development. Its contribution to bitter taste provides a clear example of its role in deterring herbivores. Furthermore, its accumulation under abiotic stress and the potential involvement of its aglycone in pathogen defense signaling highlight its importance in plant resilience. The link between a similar kaempferol glycoside and auxin transport opens up exciting avenues for research into the developmental roles of these compounds.

Future research should focus on several key areas:

-

Identification of Biosynthetic Genes: The specific UDP-glycosyltransferases responsible for the synthesis of this compound need to be identified and characterized in various plant species.

-

Elucidation of Signaling Pathways: Further investigation is required to determine the precise signaling pathways in which this compound is directly involved, particularly in response to biotic and abiotic stresses.

-

Functional Genomics: The use of gene-editing technologies to modulate the levels of this compound in plants will provide definitive evidence of its physiological functions.

-

Drug Development: Given the known anti-inflammatory and other bioactive properties of kaempferol and its glycosides, further exploration of this compound as a lead compound for drug development is warranted.[20][21][22][23]

This technical guide provides a solid foundation for researchers and scientists working with this compound. The presented data, protocols, and pathway diagrams are intended to facilitate further research and a deeper understanding of this important plant metabolite.

References

- 1. This compound | C27H30O16 | CID 5282155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 19895-95-5 | Kaempferol-3-O-sophoroside [phytopurify.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 19895-95-5 [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. US20100113372A1 - Method For Preparing Kaempferol-3-0-Rutinoside and Composition of Skin External Application Comprising Thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Plant Secondary Metabolites Produced in Response to Abiotic Stresses Has Potential Application in Pharmaceutical Product Development [mdpi.com]

- 12. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Mixture of Kaempferol-3-O-sambubioside and Kaempferol-3-O-sophoroside from Malvaviscus arboreus Prevents Ethanol-Induced Gastric Inflammation, Oxidative Stress, and Histologic Changes [mdpi.com]

- 16. Isolation of kaempferol-3-rutinoside from the leaf extract of Sideroxylon foetidissimum subsp. Gaumeri [scielo.org.mx]

- 17. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijariie.com [ijariie.com]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kaempferol-3-O-sophoroside (PCS-1) contributes to modulation of depressive-like behaviour in C57BL/6J mice by activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Kaempferol 3-O-Sophoroside Bioactivity: A Technical Guide

Introduction

Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside found in various plants, including the leaves of cultivated mountain ginseng and saffron floral bio-residues.[1][2][3] As a derivative of the well-studied flavonol kaempferol, it has garnered significant interest for its potential therapeutic applications.[4] This technical guide provides an in-depth overview of the known bioactivities of this compound and presents a comprehensive framework for the in silico prediction of its biological activities. This document is intended for researchers, scientists, and drug development professionals interested in leveraging computational methods to explore the therapeutic potential of this compound.

Known Bioactivities of this compound

This compound has been reported to exhibit a range of pharmacological effects, primarily centered around its anti-inflammatory, analgesic, and antidepressant properties.[4] Experimental studies have elucidated several mechanisms of action, which are summarized below.

Table 1: Summary of Known Bioactivities of this compound

| Bioactivity | Target/Mechanism | Experimental Model | Reference |

| Anti-inflammatory | Inhibition of TLR2/4 receptor for HMGB1; blocking NF-κB activation and TNF-α production.[1][4][5] | Lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs).[6] | [1][4][5][6] |

| Analgesic | Dose-dependent inhibition of the writhing response. | Acetic acid-induced writhing mice model.[7] | [7] |

| Antidepressant | Binds to AMP-activated protein kinase (AMPK) to promote brain-derived neurotrophic factor (BDNF) production and enhance autophagy.[4] | Corticosterone-induced mouse depression model and chronic unpredictable mild stress (CUMS) model.[7] | [4][7] |

| Anti-cancer | Downregulation of the NF-κB pathway, leading to inhibition of proliferation and induction of apoptosis.[8] | High-grade glioma cell lines (NG-97 and U-251).[8] | [8] |

Quantitative Bioactivity Data

While extensive quantitative data for this compound is still emerging, some studies have provided IC50 values for related kaempferol glycosides, which can serve as a reference for in silico modeling.

Table 2: Selected IC50 Values for Kaempferol and its Glycosides

| Compound | Bioactivity | Cell Line/Target | IC50 | Reference |

| Kaempferol | Antiproliferative | Human hepatoma (HepG2) | 30.92 µM | [9] |

| Kaempferol | Antiproliferative | Mouse colon cancer (CT26) | 88.02 µM | [9] |

| Kaempferol | Antiproliferative | Mouse melanoma (B16F1) | 70.67 µM | [9] |

| Kaempferol Glycosides (Palmatosides B and C) | Inhibition of TNF-α-induced NF-κB activity | Not specified | 15.7 µM and 24.1 µM | [3] |

| Kaempferol Glycoside (Multiflorin A) | Aromatase inhibition | Not specified | 15.5 µM | [3] |

In Silico Prediction Workflow

The following workflow is proposed for the comprehensive in silico prediction of this compound bioactivity. This workflow integrates pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) analysis to identify potential biological targets and predict activity levels.

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

1. Ligand Preparation

-

Objective: To generate a high-quality 3D structure of this compound for subsequent computational analyses.

-

Protocol:

-

Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 5282155).[10]

-

Convert the 2D structure to a 3D structure using a molecular modeling software package (e.g., Maestro, Schrödinger Suite).

-

Perform ligand preparation by adding hydrogens, neutralizing charges, and generating possible ionization states at a physiological pH of 7.4 ± 0.5.

-

Generate a set of low-energy conformers using a conformational search algorithm (e.g., ConfGen).

-

2. Pharmacophore Modeling and Virtual Screening

-

Objective: To identify potential protein targets by screening a pharmacophore database with a model generated from this compound.

-

Protocol:

-

Develop a pharmacophore model based on the 3D structure of this compound, identifying key chemical features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.[1][11]

-

Utilize a virtual screening platform (e.g., ZINCPharmer, PharmIt) to screen a database of protein structures (e.g., PDB) against the generated pharmacophore model.

-

Rank the retrieved protein "hits" based on the fitness score, which indicates how well the protein's binding site complements the pharmacophore model.

-

Prioritize the top-ranking protein targets for further investigation through molecular docking.

-

3. Molecular Docking

-

Objective: To predict the binding mode and estimate the binding affinity of this compound to the prioritized protein targets.

-

Protocol:

-

Protein Preparation:

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-ligands, adding hydrogens, assigning bond orders, and repairing any missing side chains or loops using tools like the Protein Preparation Wizard in Maestro.

-

Define the binding site (receptor grid) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Docking:

-

Dock the prepared 3D structure of this compound into the defined receptor grid of each target protein using a docking program (e.g., AutoDock Vina, Glide).[12]

-

Generate a set of docking poses and rank them based on their docking scores.

-

-

Analysis:

-

Analyze the top-ranked docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

-

Visualize the interactions using software such as BIOVIA Discovery Studio or PyMOL.

-

-

4. Binding Free Energy Calculation

-

Objective: To obtain a more accurate estimation of the binding affinity of this compound to the target proteins.

-

Protocol:

-

Use the top-ranked docking poses as input for Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations.[11][13]

-

Calculate the binding free energy (ΔG_bind) for the protein-ligand complexes. A more negative ΔG_bind value indicates a stronger binding affinity.

-

Compare the calculated binding free energies across different protein targets to further prioritize the most likely biological targets of this compound.

-

5. Quantitative Structure-Activity Relationship (QSAR) Analysis

-

Objective: To develop a predictive model for the bioactivity of kaempferol derivatives based on their molecular descriptors.

-

Protocol:

-

Dataset Collection: Compile a dataset of kaempferol derivatives with known experimental bioactivity data (e.g., IC50 values) for a specific target.

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound in the dataset.

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a QSAR model that correlates the molecular descriptors with the biological activity.[2]

-

Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

-

Activity Prediction: Use the validated QSAR model to predict the bioactivity of this compound.

-

6. ADMET Prediction

-

Objective: To assess the drug-likeness and pharmacokinetic properties of this compound.

-

Protocol:

-

Use in silico tools and web servers (e.g., SwissADME, pkCSM) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[12]

-

Evaluate parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity to assess the compound's suitability as a drug candidate.

-

7. Molecular Dynamics Simulation

-

Objective: To evaluate the stability of the protein-ligand complex and refine the binding mode predicted by molecular docking.

-

Protocol:

-

Perform molecular dynamics simulations on the top-ranked protein-ligand complexes using software such as GROMACS or AMBER.[11][13]

-

Analyze the trajectory of the simulation to assess the stability of the complex over time, monitoring parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Analyze the interactions between the ligand and the protein throughout the simulation to identify stable and transient interactions.

-

Signaling Pathways Modulated by this compound

Based on the available literature, this compound is known to modulate key signaling pathways involved in inflammation and cellular metabolism.

NF-κB Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB signaling pathway.[1][4]

AMPK Signaling Pathway

The antidepressant effects of this compound are attributed to its ability to activate the AMPK signaling pathway, leading to the production of BDNF and enhanced autophagy.[4]

This technical guide has summarized the currently known bioactivities of this compound and provided a detailed framework for the in silico prediction of its therapeutic potential. By employing a multi-faceted computational approach that includes pharmacophore modeling, molecular docking, QSAR analysis, and molecular dynamics simulations, researchers can efficiently identify and validate potential biological targets, predict bioactivities, and assess the drug-like properties of this promising natural compound. The methodologies and workflows presented herein are intended to serve as a comprehensive resource for guiding future research and accelerating the drug discovery process for this compound and other related flavonoids. Further experimental validation of the in silico predictions is crucial to confirm the therapeutic efficacy and mechanisms of action of this compound.

References

- 1. Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitory effects of kaempferol-3-O-sophoroside on HMGB1-mediated proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of kaempferol-3-O-sophoroside in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Kaempferol and Biomodified Kaempferol from Sophora japonica Extract as Potential Sources of Anti-Cancer Polyphenolics against High Grade Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells [mdpi.com]

- 10. This compound | C27H30O16 | CID 5282155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis [frontiersin.org]

- 12. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular insights into kaempferol derivatives as potential inhibitors for CDK2 in colon cancer: pharmacophore modeling, docking, and dynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of Kaempferol 3-O-Sophoroside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the mass spectrometry (MS) fragmentation pattern of kaempferol 3-O-sophoroside, a key flavonoid glycoside. The included protocols offer comprehensive methodologies for its identification and characterization, which is crucial for research in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring flavonoid found in various medicinal plants. Its biological activities, including antioxidant and anti-inflammatory properties, have made it a subject of significant scientific interest. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural elucidation of such compounds. Understanding the specific fragmentation patterns of this compound is essential for its unambiguous identification in complex biological matrices.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer provides a unique fingerprint for its identification. The fragmentation primarily involves the cleavage of the glycosidic bonds and the subsequent fragmentation of the kaempferol aglycone. The fragmentation pattern is analyzed in both positive and negative ionization modes to provide comprehensive structural information.

In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of approximately 609.146. The primary fragmentation event is the loss of the sophorose (a disaccharide composed of two glucose units) moiety, resulting in the formation of the kaempferol aglycone anion at m/z 285.040. Further fragmentation of the aglycone can occur through retro-Diels-Alder (RDA) reactions, leading to characteristic product ions.

In positive ion mode, the protonated molecule [M+H]⁺ is observed. Similar to the negative mode, the initial fragmentation involves the neutral loss of the sophorose group to yield the protonated kaempferol aglycone.

Quantitative Fragmentation Data

The following table summarizes the key fragment ions observed in the MS/MS spectrum of this compound in negative ion mode. The data is derived from the MassBank record PR303411.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Fragment Identity |

| 609.146 | 609.1447 | 100.00 | [M-H]⁻ |

| 609.146 | 429.0803 | 2.60 | [M-H - Glc]⁻ |

| 609.146 | 430.0875 | 0.60 | [M-H - Glc + H]⁻ |

| 609.146 | 285.0381 | 30.30 | [Kaempferol - H]⁻ (Aglycone) |

| 609.146 | 286.0253 | 0.50 | [Kaempferol - H + H]⁻ |

| 609.146 | 286.0380 | 2.90 | [Kaempferol - H + H]⁻ |

| 609.146 | 286.0537 | 1.30 | [Kaempferol - H + H]⁻ |

Experimental Protocols

This section details a standard protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Sample Preparation

-

Extraction:

-

Weigh 1 gram of the dried and powdered plant material.

-

Add 20 mL of 80% methanol.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process twice more with the remaining pellet.

-

Combine all supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 1 mL of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

II. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: 5-95% B

-

15-18 min: 95% B

-

18-18.1 min: 95-5% B

-

18.1-20 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10 to 40 eV for MS/MS scans.

-

Scan Range: m/z 100-1000 for MS1, m/z 50-700 for MS2.

-

Visualizations

The following diagrams illustrate the fragmentation pathway and the experimental workflow for the analysis of this compound.

Caption: Fragmentation pathway of this compound in negative ion mode.

Caption: Experimental workflow for the analysis of this compound.

Application Notes and Protocols for the Enzymatic Synthesis of Kaempferol 3-O-Sophoroside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-O-sophoroside is a naturally occurring flavonoid glycoside that has garnered significant interest in the scientific community. It is a derivative of kaempferol, a well-studied flavonol known for its beneficial health properties. This compound itself exhibits a range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects, making it a promising candidate for pharmaceutical research and development.[1] The enzymatic synthesis of this compound offers a regio- and stereoselective alternative to complex chemical methods, providing a pathway to produce highly pure compounds for further investigation.

This document provides detailed application notes and protocols for the enzymatic synthesis of this compound. The primary proposed method is based on the activity of a specific UDP-glycosyltransferase (UGT) identified in Crocus sativus, which has been shown to be involved in the in vivo synthesis of this compound.[2]

Principle of Synthesis

The enzymatic synthesis of this compound involves a two-step glycosylation of the kaempferol aglycone. The first step is the addition of a glucose molecule to the 3-hydroxyl group of kaempferol to form kaempferol 3-O-glucoside. The second, and more specific step, is the addition of a second glucose molecule to the 2"-hydroxyl group of the first glucose, forming a sophorose (β-1,2-linked diglucoside) moiety. This second step is catalyzed by a specific glucosyltransferase, UGT707B1, which has been identified as a flavonol 3-O-glucoside: 2"-O-glucosyltransferase.[2]

Data Summary

The following table summarizes the key components and conditions for the proposed enzymatic synthesis of this compound.

| Parameter | Value/Condition | Reference/Note |

| Enzyme | UGT707B1 (from Crocus sativus) | [2] |

| Enzyme Type | UDP-glycosyltransferase (UGT) | [2] |

| Substrate 1 | Kaempferol 3-O-glucoside | [2] |

| Substrate 2 | UDP-Glucose | [2] |

| Product | This compound | [2] |

| Proposed Buffer | Tris-HCl | [3] |

| Proposed pH | 7.5 - 8.0 | [3] |

| Proposed Temperature | 30 - 37 °C | [3] |

| Co-factor/Additive | β-mercaptoethanol (optional) | [3] |

| Purification Method | Preparative HPLC | [4][5][6] |

| Analytical Method | HPLC-DAD, LC-MS, NMR | [2][4][7] |

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of UGT707B1

-

Gene Synthesis and Cloning: Synthesize the coding sequence of UGT707B1 from Crocus sativus and clone it into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His-tag) for purification.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1 - 1 mM).

-

Continue the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins) according to the manufacturer's instructions.

-

Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).

-

Confirm the purity of the protein by SDS-PAGE.

-

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This is a proposed protocol based on general conditions for flavonoid glycosyltransferases.[3] Optimization of each parameter is crucial.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

2.5 mM UDP-Glucose

-

0.2 mM Kaempferol 3-O-glucoside (dissolved in a small amount of DMSO)

-

1-5 µg of purified recombinant UGT707B1

-

(Optional) 0.1% (v/v) β-mercaptoethanol

-

Adjust the final volume to 50-100 µL with nuclease-free water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Analysis:

-

Centrifuge the terminated reaction mixture to precipitate the enzyme.

-

Analyze the supernatant by HPLC-DAD or LC-MS to detect the formation of this compound.

-

Protocol 3: Purification of this compound by Preparative HPLC

This protocol is a general guideline for the purification of flavonoid glycosides and should be adapted based on the specific analytical results.[4][5]

-

Sample Preparation: Scale up the enzymatic reaction and terminate as described above. Concentrate the supernatant under vacuum.

-

Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., 100 mm x 19 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.5% acetic acid in water) and solvent B (e.g., methanol or acetonitrile). The gradient should be optimized to achieve separation of the product from substrates and by-products.

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-15 mL/min).

-

Detection: Monitor the elution at a wavelength of 350 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound.

-

Purity Confirmation: Analyze the collected fractions by analytical HPLC-DAD and LC-MS to confirm the purity of the product.

-

Solvent Evaporation: Evaporate the solvent from the pure fractions to obtain the purified this compound.

Protocol 4: Structural Elucidation by NMR

For confirmation of the final product structure, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[7]

-

Sample Preparation: Dissolve a sufficient amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6).

-

NMR Analysis: Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

Data Interpretation: Compare the obtained NMR data with published values for this compound to confirm the structure and stereochemistry.

Troubleshooting and Alternative Approaches

-

Low or No Enzyme Activity: As reported, recombinant UGT707B1 may have low in vitro activity.[2] Consider optimizing expression conditions (e.g., different E. coli strains, lower induction temperatures), buffer components (e.g., addition of metal ions), or using a different expression system (e.g., yeast or insect cells) that may provide necessary post-translational modifications.

-

Alternative Enzymatic Strategy: If UGT707B1 remains inactive, a two-step approach with two different, more robust UGTs could be explored. The first UGT would catalyze the 3-O-glucosylation of kaempferol, and a second UGT with 2"-O-glucosyltransferase activity could be used for the second step.

Conclusion

The enzymatic synthesis of this compound presents a promising route for the production of this valuable bioactive compound. While the in vitro activity of the key enzyme, UGT707B1, requires further investigation and optimization, the protocols outlined in this document provide a solid foundation for researchers to develop a robust and efficient synthesis method. The successful enzymatic production of this compound will undoubtedly facilitate further research into its pharmacological properties and potential therapeutic applications.

References

- 1. paperso.journal7publish.com [paperso.journal7publish.com]

- 2. Characterization of a Glucosyltransferase Enzyme Involved in the Formation of Kaempferol and Quercetin Sophorosides in Crocus sativus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]

- 4. 2024.sci-hub.red [2024.sci-hub.red]

- 5. researchgate.net [researchgate.net]

- 6. Optimisation of preparative HPLC separation of four isomeric kaempferol diglycosides from Prunus spinosa L. by application of the response surface methodology [agris.fao.org]

- 7. efashare.b-cdn.net [efashare.b-cdn.net]

Troubleshooting & Optimization

Overcoming solubility issues of kaempferol 3-O-sophoroside in aqueous solutions.

Welcome to the technical support center for kaempferol 3-O-sophoroside. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on overcoming its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in aqueous solutions?

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound, with solubility reported to be ≥ 100 mg/mL.[2][3] Methanol and ethanol can also be used, although the solubility is generally lower than in DMSO.[4] When preparing stock solutions, it is advisable to use gentle warming (e.g., to 37°C) and sonication to aid dissolution.[2][3]

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What can I do to prevent this?

A3: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. Here are a few troubleshooting steps:

-

Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.

-

Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of the organic solvent (e.g., DMSO, ethanol) in the final aqueous solution. However, be mindful of the potential effects of the solvent on your cells or assay.

-

Use a surfactant: A small amount of a biocompatible surfactant, such as Tween 80, can help to maintain the solubility of the compound in the aqueous phase.

-